![molecular formula C15H10N2O2S B2375237 N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide CAS No. 300541-75-7](/img/structure/B2375237.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
“N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Molecular Structure Analysis
The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide” is complex. The indene moiety of the compound is buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on the S1 subsite .Scientific Research Applications
SARS-CoV-2 3CL Protease Inhibitor
The compound has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication . The compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Antimicrobial Activity
Thiazole derivatives, including the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . They have been tested against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
Antitumor or Cytotoxic Drug Molecules
Thiazoles, including the compound , have been found to have potential as antitumor or cytotoxic drug molecules . They have been used in the design and development of different thiazole derivatives .
Antioxidant Activity
Thiazoles have been found to have antioxidant activity . This makes them potentially useful in the treatment of diseases where oxidative stress plays a key role .
Anti-inflammatory Activity
Thiazoles have been found to have anti-inflammatory activity . This makes them potentially useful in the treatment of inflammatory diseases .
Antiviral Activity
Thiazoles have been found to have antiviral activity . This makes them potentially useful in the treatment of viral diseases .
Antifungal Activity
Thiazoles have been found to have antifungal activity . This makes them potentially useful in the treatment of fungal infections .
Neuroprotective Activity
Thiazoles have been found to have neuroprotective activity . This makes them potentially useful in the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide interacts with 3CL pro, inhibiting its activity . The compound binds to the active sites of the protease, preventing it from cleaving polyproteins that are necessary for viral replication . This interaction disrupts the life cycle of the virus, reducing its ability to infect host cells .
Biochemical Pathways
By inhibiting 3CL pro, N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide affects the biochemical pathway of viral replication . The downstream effects include a reduction in viral load and a decrease in the severity of infection .
Pharmacokinetics
The compound’s effectiveness against 3cl pro suggests that it has sufficient bioavailability to reach its target
Result of Action
The inhibition of 3CL pro by N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide results in a decrease in viral replication . This can lead to a reduction in the severity of SARS-CoV-2 infection, potentially aiding in the recovery of infected individuals .
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-14(11-6-3-7-19-11)17-15-16-13-10-5-2-1-4-9(10)8-12(13)20-15/h1-7H,8H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWFHDRIJBIJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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